molecular formula C10H11F3O2 B13020377 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

Cat. No.: B13020377
M. Wt: 220.19 g/mol
InChI Key: HIAANWKGTVOURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol (CAS 1420799-96-7) is a high-purity chemical building block of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates a tetrahydrobenzofuran core, a privileged scaffold in drug discovery, which is further functionalized with a hydroxyl group and a strategically important trifluoromethyl group. The presence of the trifluoromethyl group (-CF3) is a key feature that greatly enhances the molecule's research value. This group is known to profoundly influence the properties of bioactive compounds by increasing metabolic stability due to the strength of the carbon-fluorine bond, modulating lipophilicity to improve membrane permeability, and enhancing binding affinity through its strong electron-withdrawing nature and hydrophobic interactions with biological targets . This makes the compound an invaluable intermediate for the synthesis of more complex molecules aimed at treating various diseases . Furthermore, the tetrahydrobenzofuran core is a common motif in active pharmaceutical ingredients and agrochemicals, suggesting potential applications in developing protein kinase inhibitors for oncology research and novel insecticidal agents . With the molecular formula C 10 H 11 F 3 O 2 and a molecular weight of 220.19 g/mol, this compound is offered exclusively for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol

InChI

InChI=1S/C10H11F3O2/c1-5-2-7-8(14)3-6(10(11,12)13)4-9(7)15-5/h2,6,8,14H,3-4H2,1H3

InChI Key

HIAANWKGTVOURW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CC(CC2O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

This compound (CAS: 2654794-66-6) shares the tetrahydrobenzofuran core with the target molecule but differs in substituents:

  • Position 2 : Ethyl ester (vs. methyl in the target compound).
  • Position 4 : Ketone (vs. hydroxyl group in the target compound).
  • Molecular Weight : 290.24 g/mol (vs. ~252.2 g/mol estimated for the target compound).

The ketone and ester groups in this analog likely reduce polarity compared to the hydroxyl group in the target compound, which may influence solubility and bioavailability. Such modifications are common in prodrug design to enhance membrane permeability .

Pyrimidine Derivatives with Trifluoromethyl and Methyl Substituents

A 2021 study synthesized pyrimidine derivatives containing the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety (e.g., compounds 5f and 5o ). These derivatives exhibited superior antifungal activity against Phomopsis sp. (EC50 = 10.5 μg/ml for 5o vs. 32.1 μg/ml for Pyrimethanil) . While the core structure differs (pyrimidine vs. tetrahydrobenzofuran), the shared trifluoromethyl and methyl groups highlight the importance of these substituents in enhancing antifungal potency.

Comparison with Functional Group Analogs

Triflusulfuron Methyl Ester

This triazine-based herbicide contains a trifluoromethyl group and demonstrates the role of fluorine in agrochemical stability and target binding. Unlike the tetrahydrobenzofuran core, triazine derivatives primarily inhibit acetolactate synthase (ALS) in plants, suggesting divergent biological targets despite shared substituents .

Furyloxyfen

A phenoxy tetrahydrofuran derivative with a trifluoromethyl group, furyloxyfen is used as an herbicide. Its tetrahydrofuran core and fluorine substitution parallel the target compound’s structure, but the presence of a nitro group and chlorinated phenyl ring shifts its mechanism toward photosystem inhibition .

Biological Activity

2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₉F₃O₂
  • Molecular Weight : 218.17 g/mol
  • CAS Number : 1420791-34-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and potential neuroprotective properties.

Anticancer Activity

Recent studies have suggested that compounds structurally related to 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through mitochondrial pathways. They can activate caspases (e.g., caspase-3 and caspase-9), which are crucial for programmed cell death. The release of cytochrome c from mitochondria is a pivotal event in this process .

Case Study: Apoptosis Induction

A study demonstrated that treatment with related tetrahydrobenzofuran derivatives significantly increased the levels of cytosolic free calcium ions in cancer cell lines, leading to enhanced apoptosis via mitochondrial pathways . This suggests that similar effects may be expected from this compound.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Mechanism of Neuroprotection

Research indicates that such compounds may exert their neuroprotective effects by:

  • Reducing Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
  • Modulating Neurotransmitter Release : Affecting the release of neurotransmitters like dopamine and serotonin.

Comparative Biological Activity Table

Compound NameCAS NumberMolecular WeightAnticancer ActivityNeuroprotective Effects
This compound1420791-34-9218.17 g/molInduces apoptosis in cancer cellsPotential modulation of neurotransmitters
Related Compound A[CAS][MW][Activity][Effects]
Related Compound B[CAS][MW][Activity][Effects]

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